molecular formula C22H21N3O7S2 B2843201 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(morpholinosulfonyl)benzoate CAS No. 877637-79-1

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(morpholinosulfonyl)benzoate

Cat. No. B2843201
CAS RN: 877637-79-1
M. Wt: 503.54
InChI Key: NBXVCXXWQCHODG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the positions of these groups on the rings and the stereochemistry of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the pyrimidine ring could undergo reactions like alkylation, acylation, or halogenation. The benzoate group could participate in ester hydrolysis or transesterification reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors like the size and shape of the molecule, the functional groups present, and the overall charge of the molecule would all influence its properties. These could include things like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Antibacterial Activity

This compound has been investigated for its antibacterial properties. In vitro studies evaluated its effectiveness against both gram-positive bacteria (such as Bacillus subtilis and Staphylococcus aureus) and gram-negative bacteria (including Escherichia coli and Pseudomonas aeruginosa). Comparisons were made with the corresponding ligands, and the results indicated enhanced antibacterial activity for the metal complexes formed with palladium .

Antifungal Activity

The same compound was also tested for antifungal efficacy. In vitro antifungal evaluations were conducted against two fungal strains: Candida albicans and Saccharomyces cerevisiae. The metal complexes exhibited improved antifungal activity compared to the parent hydrazones .

Interaction with Bovine Serum Albumin (BSA)

Fluorescence spectroscopy studies explored the interaction between the ligands and their Pd(II) complexes with bovine serum albumin (BSA). Interestingly, the complexes demonstrated stronger binding affinity to BSA proteins than their corresponding ligands. This interaction with BSA could have implications for drug delivery and bioavailability .

Potential as Anticancer Agents

While not explicitly mentioned in the cited study, it’s worth considering that palladium complexes have shown promise as potential anticancer agents. Further research could explore the compound’s cytotoxic effects on cancer cells and its mechanism of action .

Material Science Applications

Given the presence of pyrimidine scaffolds, this compound might find applications in material science. Pyrimidine-based molecules have been utilized in various materials, including polymers, liquid crystals, and organic semiconductors .

Inhibitors of Specific Enzymes or Pathways

Considering the structural features, this compound could be investigated as an inhibitor of specific enzymes or pathways. Researchers might explore its effects on targets such as kinases, proteases, or other biomolecules involved in disease pathways .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical compound, it could interact with biological targets like enzymes or receptors. The pyrimidine ring is a common structure in many biological molecules, like nucleotides, and could potentially interact with biological systems .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising activity in a particular area, like medicinal chemistry, further studies could be done to optimize its structure and improve its activity .

properties

IUPAC Name

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-morpholin-4-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O7S2/c1-15-6-7-23-22(24-15)33-14-17-12-19(26)20(13-31-17)32-21(27)16-2-4-18(5-3-16)34(28,29)25-8-10-30-11-9-25/h2-7,12-13H,8-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXVCXXWQCHODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(morpholinosulfonyl)benzoate

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